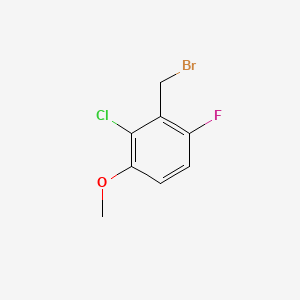

2-Chloro-6-fluoro-3-methoxybenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-12-7-3-2-6(11)5(4-9)8(7)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXHHCSLGATAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397539 | |

| Record name | 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886499-54-3 | |

| Record name | 2-CHLORO-6-FLUORO-3-METHOXYBENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-fluoro-3-methoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a halogenated and methoxylated aromatic compound that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and methoxy groups on the benzene ring, coupled with the reactive benzyl bromide moiety, makes it a versatile reagent for introducing complex functionalities into molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. The strategic placement of the halogen atoms can significantly influence the electronic and steric properties of the molecule, while the methoxy group can modulate its solubility and metabolic stability. The benzyl bromide group, a potent electrophile, is primed for a variety of nucleophilic substitution reactions.

Chemical Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with a chlorine atom at position 2, a fluorine atom at position 6, a methoxy group at position 3, and a bromomethyl group at position 1.

Systematic Name: 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene CAS Number: 886499-54-3[1] Molecular Formula: C₈H₇BrClFO[2] Molecular Weight: 253.50 g/mol

The presence of both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, in addition to their specific positions, creates a unique electronic environment on the aromatic ring. This, in turn, influences the reactivity of the benzylic bromide.

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Molecular Weight | 253.50 g/mol | |

| Molecular Formula | C₈H₇BrClFO | [2] |

| SMILES | COC1=C(C(=C(C=C1)F)CBr)Cl | [2] |

| InChI Key | BIXHHCSLGATAOQ-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 3.2 | [2] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the radical bromination of the corresponding toluene derivative, 2-chloro-6-fluoro-3-methoxytoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or AIBN (2,2'-azobis(isobutyronitrile)), in a non-polar solvent like carbon tetrachloride. The reaction is initiated by heat or UV light.[3][4]

The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical, making this position susceptible to radical halogenation.[3]

General Experimental Protocol: Benzylic Bromination

Materials:

-

2-chloro-6-fluoro-3-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobis(isobutyronitrile) (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (or a safer alternative like cyclohexane)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-fluoro-3-methoxytoluene in carbon tetrachloride under an inert atmosphere.

-

Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C for carbon tetrachloride) and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (CH₂Br) in the region of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (6.8-7.5 ppm), with their chemical shifts and coupling constants influenced by the chlorine, fluorine, and methoxy substituents. A singlet for the methoxy protons (OCH₃) is expected around 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large coupling constant (¹JC-F). The methoxy carbon will resonate around 55-60 ppm.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and the CH₂ and CH₃ groups. Strong C-O stretching for the methoxy group will be present around 1250 cm⁻¹ and 1050 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, typically around 600-700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 1:1 due to the presence of the bromine atom and a 3:1 ratio for the chlorine atom. Fragmentation will likely involve the loss of the bromine atom to form a stable benzylic carbocation. Predicted mass spectral data includes [M+H]⁺ at m/z 252.94257.[2]

Reactivity and Applications in Drug Discovery

Benzyl bromides are potent alkylating agents and are widely used in organic synthesis to introduce a benzyl group onto various nucleophiles, including alcohols, phenols, amines, and thiols. The reactivity of this compound is further modulated by the electronic effects of the ring substituents.

The primary application of this and similar substituted benzyl bromides is in the field of medicinal chemistry. The introduction of the 2-chloro-6-fluoro-3-methoxybenzyl moiety can be a key step in the synthesis of complex drug molecules. This structural motif can influence the pharmacological properties of a compound, such as its binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile.

A notable example of the importance of a structurally related compound is the use of 3-chloro-2-fluorobenzyl bromide in the synthesis of the HIV integrase inhibitor, elvitegravir.[5] This highlights the potential of halogenated benzyl halides as key intermediates in the development of novel therapeutics.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage.[6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a specialized chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique combination of functional groups provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting.

References

- 1. This compound | 886499-54-3 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C8H7BrClFO) [pubchemlite.lcsb.uni.lu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide (CAS 886499-54-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a substituted aromatic halide that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive benzyl bromide moiety alongside chloro, fluoro, and methoxy groups, makes it a strategic intermediate for the synthesis of complex molecular architectures. The electron-withdrawing and donating groups on the phenyl ring modulate the reactivity of the benzylic carbon, offering a nuanced tool for synthetic chemists. This guide provides an in-depth exploration of its properties, a proposed synthesis protocol, reactivity insights, and its application in the development of novel therapeutics, particularly as a key component in the synthesis of Stearoyl-CoA Desaturase 1 (SCD1) inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in synthetic applications.

| Property | Value | Source |

| CAS Number | 886499-54-3 | |

| Molecular Formula | C₈H₇BrClFO | [1] |

| Molecular Weight | 253.50 g/mol | |

| Physical Form | Solid | |

| InChI Key | BIXHHCSLGATAOQ-UHFFFAOYSA-N | |

| Predicted XlogP | 3.2 | [1] |

| Storage Temperature | Ambient |

Proposed Synthesis Protocol

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde

The initial step involves the oxidation of 2-chloro-6-fluorotoluene. A common industrial method for this transformation is free-radical chlorination of the methyl group followed by hydrolysis.[2]

-

Reaction: Free-radical chlorination of 2-chloro-6-fluorotoluene to form 2-chloro-6-fluorobenzylidene dichloride, followed by hydrolysis to the aldehyde.

-

Reagents & Conditions:

-

Chlorination: Chlorine gas (Cl₂), UV light or a radical initiator (e.g., AIBN), neat or in a non-reactive solvent like carbon tetrachloride, at elevated temperatures (100-200 °C). The reaction progress should be monitored to maximize the formation of the dichloride adduct.[3]

-

Hydrolysis: Water, often in the presence of a catalyst such as an iron-based solid superacid or sulfuric acid, at elevated temperatures (100-200 °C).[2][3] Subsequent workup with an aqueous base (e.g., sodium carbonate) is performed to neutralize the acid and facilitate product isolation.[2]

-

-

Causality: The benzylic protons of the methyl group are susceptible to free-radical halogenation due to the stability of the resulting benzyl radical. Subsequent hydrolysis of the geminal dihalide yields the corresponding aldehyde.

Step 2: Synthesis of (2-Chloro-6-fluoro-3-methoxyphenyl)methanol

The intermediate aldehyde is then reduced to the corresponding benzyl alcohol. A variety of reducing agents can be employed for this transformation. An electrochemical approach offers a green and efficient alternative.[4]

-

Reaction: Reduction of the aldehyde functional group to a primary alcohol.

-

Reagents & Conditions:

-

Electrochemical Reduction: Constant current electrolysis using a glassy carbon electrode in a buffered aqueous-methanolic solution (e.g., Britton Robinson buffer at pH 9.0).[4]

-

Alternative Chemical Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) at room temperature provides a mild and effective alternative.

-

-

Causality: The carbonyl group of the aldehyde is readily reduced to a primary alcohol. Electrochemical reduction provides a controlled method for this transformation, often with high yield and purity.[4] The methoxy group is introduced at this stage, although the specific methodology for its introduction on this particular substrate is not detailed in the available literature. A plausible route would involve electrophilic aromatic substitution on a suitably activated precursor.

Step 3: Synthesis of this compound

The final step is the conversion of the benzyl alcohol to the target benzyl bromide. This is a standard transformation in organic synthesis.

-

Reaction: Nucleophilic substitution of the hydroxyl group with a bromide.

-

Reagents & Conditions: Phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an aprotic solvent like diethyl ether or dichloromethane at low temperatures (e.g., 0 °C to room temperature).

-

Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. Reagents like PBr₃ convert the hydroxyl into a good leaving group, which is then displaced by the bromide ion in an Sₙ2 reaction. The benzylic position is activated towards this type of substitution.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the reactivity of the benzylic bromide. As a benzyl halide, it is a potent electrophile and readily participates in nucleophilic substitution reactions.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

This guide provides a comprehensive overview of a reliable synthetic pathway for 2-Chloro-6-fluoro-3-methoxybenzyl bromide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in drug development. The chloro and methoxy groups are significant in drug discovery for their influence on intermolecular interactions.[1][2]

Introduction

This compound (CAS No: 886499-54-3) is a substituted aromatic halide whose structural complexity makes it a valuable building block in organic synthesis.[3][4] Its utility stems from the unique electronic and steric properties conferred by the chlorine, fluorine, and methoxy substituents on the benzene ring. This guide will detail a robust and well-documented two-step synthetic route commencing from the corresponding benzaldehyde.

Recommended Synthetic Pathway: A Two-Step Approach

The most logical and experimentally validated approach for the synthesis of this compound involves a two-step sequence starting from 2-chloro-6-fluoro-3-methoxybenzaldehyde. This pathway is advantageous due to the commercial availability of the starting material and the high-yielding nature of the individual transformations. The overall process can be summarized as follows:

-

Reduction of 2-chloro-6-fluoro-3-methoxybenzaldehyde to the corresponding benzyl alcohol, 2-chloro-6-fluoro-3-methoxybenzyl alcohol.

-

Conversion of 2-chloro-6-fluoro-3-methoxybenzyl alcohol to the target compound, this compound.

This approach avoids the potential regioselectivity issues and harsh conditions that can be associated with direct benzylic bromination of the corresponding toluene derivative.

Caption: Proposed two-step synthesis of this compound.

Part 1: Reduction of 2-Chloro-6-fluoro-3-methoxybenzaldehyde

The initial step in this synthetic sequence is the reduction of the aldehyde functional group in 2-chloro-6-fluoro-3-methoxybenzaldehyde to a primary alcohol. This transformation is a cornerstone of organic synthesis and can be achieved with high efficiency using a variety of reducing agents.

Causality Behind Experimental Choices

For the reduction of an aromatic aldehyde in the presence of other functional groups like halogens and ethers, a mild and selective reducing agent is paramount. Sodium borohydride (NaBH₄) is an excellent choice for this purpose due to its chemoselectivity for aldehydes and ketones over other reducible functional groups. It is also operationally simple to handle and generally provides high yields.

Experimental Protocol:

A detailed protocol for the reduction of a similar substituted benzaldehyde is described in the literature and can be adapted for this synthesis.[5]

-

Dissolution: Dissolve 2-chloro-6-fluoro-3-methoxybenzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde should be optimized, but a slight excess is typically used to ensure complete conversion.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate ester intermediate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-6-fluoro-3-methoxybenzyl alcohol. Further purification can be achieved by column chromatography if necessary.

Part 2: Conversion of 2-Chloro-6-fluoro-3-methoxybenzyl alcohol to this compound

The second and final step is the conversion of the newly formed benzyl alcohol into the target benzyl bromide. This is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion.

Causality Behind Experimental Choices

Several reagents can effect this transformation, including phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).[6][7][8] However, the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), is often preferred for its mild reaction conditions and high yields.[6] This method is particularly suitable for substrates with sensitive functional groups. The reaction proceeds via an intermediate phosphonium salt, which is then displaced by the bromide ion in an Sₙ2 fashion.

Experimental Protocol:

The following is a general procedure for the bromination of a benzyl alcohol using triphenylphosphine and N-bromosuccinimide, which has been shown to be effective for a variety of substituted benzyl alcohols.

-

Reagent Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-6-fluoro-3-methoxybenzyl alcohol and triphenylphosphine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Bromine Source: Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution. The reaction is often rapid.

-

Reaction Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting alcohol.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: The crude product will contain triphenylphosphine oxide as a major byproduct. This can be removed by silica gel column chromatography to afford the pure this compound.

Data Presentation

| Step | Starting Material | Reagents | Solvent | Product | Typical Yield |

| 1 | 2-Chloro-6-fluoro-3-methoxybenzaldehyde | Sodium borohydride (NaBH₄) | Methanol/Ethanol | 2-Chloro-6-fluoro-3-methoxybenzyl alcohol | >90% |

| 2 | 2-Chloro-6-fluoro-3-methoxybenzyl alcohol | Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | This compound | 70-90% |

Conclusion

The described two-step synthesis of this compound from its corresponding benzaldehyde represents a reliable and efficient method for obtaining this valuable synthetic intermediate. The choice of reagents and conditions is based on well-established and mild transformations, making this pathway amenable to a wide range of laboratory settings. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this key building block for their drug discovery and development programs.

References

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023). 2-Chloro-6-fluorobenzaldehyde. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

-

Sciforum. (2010). Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Retrieved January 4, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved January 4, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-Fluoronitrobenzene. Retrieved January 4, 2026, from [Link]

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN103787846A - Method for preparing 2-chlorine-6-fluoroanisole and midbodies of 2-chlorine-6-fluoroanisole.

- Google Patents. (n.d.). CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

-

ResearchGate. (2025, August 7). Facile Conversion of Alcohols into Their Bromides and Iodides by N-Bromo and N-Iodosaccharins/Triphenylphosphine under Neutral Conditions. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2017, June 20). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved January 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols.

-

YouTube. (2018, September 20). 12.5b Substitution with PBr3 and SOCl2. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-methylanisole. Retrieved January 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Promotion of Appel-Type Reactions by N-Heterocyclic Carbenes. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). 2-chloro-6-fluoro-3-methylbenzyl bromide. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2017). 35.2.3.3.3 Synthesis of Benzylic Bromides by Substitution of σ-Bonded Heteroatoms (Update 2017). Retrieved January 4, 2026, from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound | CAS 886499-54-3. Retrieved January 4, 2026, from [Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved January 4, 2026, from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 4, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | CAS 886499-54-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Appel Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of 2-Chloro-6-fluoro-3-methoxybenzyl bromide, covering its synthesis, chemical properties, reactivity, and applications as a key building block in modern organic and medicinal chemistry.

Introduction and Core Properties

This compound, a polysubstituted aromatic compound, is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical research. Its utility stems from the benzylic bromide moiety, a reactive functional group amenable to nucleophilic substitution, which is electronically and sterically modulated by the chloro, fluoro, and methoxy substituents on the aromatic ring. This unique substitution pattern imparts specific reactivity and conformational properties to the molecule and its derivatives.

The presence of electron-withdrawing halogens (Cl, F) and an electron-donating methoxy group creates a distinct electronic environment that influences the reactivity of the benzylic carbon, making it a versatile tool for introducing the 2-chloro-6-fluoro-3-methoxyphenylmethyl moiety into a target molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886499-54-3 | [1][2] |

| Molecular Formula | C₈H₇BrClFO | [3] |

| Molecular Weight | 253.496 g/mol | [2] |

| Physical Form | Solid | |

| IUPAC Name | 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene | [3] |

| InChI Key | BIXHHCSLGATAOQ-UHFFFAOYSA-N | |

| SMILES | COC1=C(C(=C(C=C1)F)CBr)Cl | [3] |

Synthesis and Mechanistic Rationale

The synthesis of this compound typically proceeds from its corresponding benzyl alcohol, (2-chloro-6-fluoro-3-methoxyphenyl)methanol[4]. The conversion of a benzyl alcohol to a benzyl bromide is a standard transformation in organic chemistry, often achieved under mild conditions to prevent side reactions.

Synthetic Workflow

The most common and efficient method involves the bromination of the precursor alcohol. Several reagents can effect this transformation, including phosphorus tribromide (PBr₃) or N-Bromosuccinimide (NBS) in combination with a phosphine, such as triphenylphosphine (PPh₃) (the Appel reaction)[5].

Sources

- 1. 886499-54-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. molecularinfo.com [molecularinfo.com]

- 3. PubChemLite - this compound (C8H7BrClFO) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-6-fluoro-3-methoxybenzyl alcohol | C8H8ClFO2 | CID 3793883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]

An In-depth Technical Guide to the Reactivity and Stability of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the design and synthesis of complex molecules for pharmaceutical and agrochemical applications. Its utility stems from the benzylic bromide moiety, a reactive functional group that readily participates in nucleophilic substitution reactions, allowing for the introduction of the 2-chloro-6-fluoro-3-methoxyphenyl group into a target structure. The presence of chloro, fluoro, and methoxy substituents on the aromatic ring further modulates the reactivity of the benzylic carbon and provides specific steric and electronic properties to the resulting derivatives. This guide offers a comprehensive overview of the chemical properties, reactivity, stability, and safe handling of this compound, providing researchers with the foundational knowledge to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 886499-54-3 | [1][2] |

| Molecular Formula | C₈H₇BrClFO | [2] |

| Molecular Weight | 253.50 g/mol | [2] |

| Appearance | Solid | [1] |

| Storage Temperature | Ambient | [1] |

| InChI Key | BIXHHCSLGATAOQ-UHFFFAOYSA-N | [1] |

Chemical Structure and Reactivity

The reactivity of this compound is primarily dictated by the benzylic bromide functional group. The carbon-bromine bond is polarized, rendering the benzylic carbon electrophilic and susceptible to attack by nucleophiles. The stability of the transition state and any potential carbocation intermediate is significantly influenced by the adjacent aromatic ring and its substituents.

Electronic Effects of Substituents

The chloro, fluoro, and methoxy groups on the benzene ring exert both inductive and resonance effects, which in turn influence the reactivity of the benzylic carbon.

-

Chloro (Cl) and Fluoro (F) Groups: Both are electronegative atoms and therefore exhibit a strong electron-withdrawing inductive effect (-I). This effect can slightly destabilize a developing positive charge on the benzylic carbon in an S(_N)1-type mechanism. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+R effect), although this is weaker for halogens compared to oxygen.[3]

-

Methoxy (OCH₃) Group: The oxygen atom is electronegative, leading to a -I effect. However, the lone pairs on the oxygen atom can be delocalized into the benzene ring, resulting in a strong electron-donating resonance effect (+R).[3][4] This +R effect increases the electron density in the ring, particularly at the ortho and para positions, and can help stabilize an adjacent carbocation.

The interplay of these electronic effects determines the overall reactivity. The combined electron-withdrawing nature of the chloro and fluoro groups may slightly reduce the rate of S(_N)1 reactions compared to unsubstituted benzyl bromide by destabilizing the benzylic carbocation. Conversely, in an S(_N)2 reaction, these groups can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction with a nucleophile.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for nucleophilic substitution reactions, proceeding through either an S(_N)1 or S(_N)2 mechanism depending on the reaction conditions and the nature of the nucleophile.

-

S(_N)2 Mechanism: With strong, unhindered nucleophiles in polar aprotic solvents, the reaction is likely to proceed via a bimolecular (S(_N)2) pathway. The nucleophile attacks the electrophilic benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

-

S(_N)1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may favor a unimolecular (S(_N)1) pathway. This involves the formation of a resonance-stabilized benzylic carbocation, which is then attacked by the nucleophile. The stability of this carbocation is a key factor in the reaction rate.[5]

dot digraph "SN1_SN2_Mechanisms" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

sub [label="this compound"]; nuc [label="Nucleophile (Nu⁻)"];

sub -> ts_sn2 [label="Strong Nucleophile\nPolar Aprotic Solvent"]; nuc -> ts_sn2; ts_sn2 [label="Sₙ2 Transition State", shape=ellipse, fillcolor="#FBBC05"]; ts_sn2 -> prod_sn2; prod_sn2 [label="Substitution Product", fillcolor="#34A853"];

sub -> carbocation [label="Weak Nucleophile\nPolar Protic Solvent"]; carbocation [label="Benzylic Carbocation\n(Resonance Stabilized)", shape=ellipse, fillcolor="#EA4335"]; carbocation -> prod_sn1; nuc -> prod_sn1; prod_sn1 [label="Substitution Product", fillcolor="#34A853"];

{rank=same; sub; nuc;} {rank=same; ts_sn2; carbocation;} {rank=same; prod_sn2; prod_sn1;} } . Caption: S(_N)1 and S(_N)2 pathways for this compound.

Stability and Storage

Proper storage and handling of this compound are crucial to maintain its integrity and ensure safety.

-

General Stability: While generally stable under normal laboratory conditions, benzyl bromides are known to be lachrymators and should be handled in a well-ventilated fume hood.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and moisture. Exposure to bases can lead to elimination reactions or hydrolysis.

-

Decomposition: Upon decomposition, halogenated aromatic compounds can release toxic fumes, including hydrogen bromide, hydrogen chloride, and hydrogen fluoride.

-

Storage Conditions: It is recommended to store the compound in a tightly sealed container in a cool, dry place. Inert atmosphere storage can prevent degradation from moisture and atmospheric components.

Applications in Drug Development

Experimental Protocols

The following is a representative protocol for a Williamson ether synthesis, a common application for benzyl bromides. This protocol should be adapted and optimized for specific substrates and reaction scales.

General Protocol for Williamson Ether Synthesis

This protocol describes the benzylation of an alcohol using this compound.

Materials:

-

This compound

-

Alcohol (substrate)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DMF (or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.

-

In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DMF (or THF).

-

Add the solution of the benzyl bromide dropwise to the alkoxide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

dot digraph "Williamson_Ether_Synthesis" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#E8F0FE"; "Alcohol (R-OH)"; "NaH"; "Benzyl_Bromide" [label="this compound"]; }

subgraph "cluster_reaction" { label="Reaction Steps"; bgcolor="#FCE8E6"; "Alkoxide_Formation" [label="1. Form Alkoxide\n(R-OH + NaH in DMF/THF)"]; "Nucleophilic_Attack" [label="2. Add Benzyl Bromide\n(Sₙ2 Reaction)"]; "Workup" [label="3. Quench, Extract, Purify"]; }

subgraph "cluster_product" { label="Product"; bgcolor="#E6F4EA"; "Ether" [label="Ether Product (R-O-CH₂-Ar)"]; }

"Alcohol (R-OH)" -> "Alkoxide_Formation"; "NaH" -> "Alkoxide_Formation"; "Alkoxide_Formation" -> "Nucleophilic_Attack"; "Benzyl_Bromide" -> "Nucleophilic_Attack"; "Nucleophilic_Attack" -> "Workup"; "Workup" -> "Ether"; } . Caption: Workflow for Williamson Ether Synthesis.

Conclusion

This compound is a valuable reagent for organic synthesis, offering a reliable means to introduce a polysubstituted aromatic moiety into complex molecules. Its reactivity is governed by the principles of nucleophilic substitution at a benzylic carbon, modulated by the electronic effects of the halogen and methoxy substituents. A thorough understanding of its properties, reactivity, and stability, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.

References

-

Skyrun Industrial Co.Limited (Page 61) @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved from [Link]

-

St.Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]

-

Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

-

Quora. (2018, July 27). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Retrieved from [Link]

- Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.

- Google Patents. (n.d.). US7652013B2 - Inhibitors of stearoyl-CoA desaturase.

-

ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

- 1. This compound | 886499-54-3 [sigmaaldrich.com]

- 2. 886499-54-3|this compound| Ambeed [ambeed.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3 [chemicalbook.com]

- 5. This compound | CAS 886499-54-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. Page loading... [wap.guidechem.com]

- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

A Technical Guide to the Reaction Mechanism and Synthetic Utility of 2-Chloro-6-fluoro-3-methoxybenzyl Bromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-6-fluoro-3-methoxybenzyl bromide is a polysubstituted aromatic compound increasingly utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its reactivity is defined by the interplay of electronic and steric effects imparted by its substituents. This guide provides an in-depth analysis of the compound's core mechanism of action, positing a strong preference for the bimolecular nucleophilic substitution (S(_N)2) pathway. This preference is dictated by the potent electron-withdrawing nature of the ortho-chloro and ortho-fluoro groups, which enhance the electrophilicity of the benzylic carbon while simultaneously destabilizing the carbocation intermediate required for an S(_N)1 mechanism. This document will elucidate the theoretical underpinnings of its reactivity, present practical experimental protocols, and offer insights into optimizing its use in organic synthesis.

Molecular Profile of this compound

The reactivity of this benzyl bromide derivative is a direct consequence of its unique substitution pattern. A thorough understanding of each component is critical to predicting and controlling its behavior in chemical reactions.

Structural Features and Physicochemical Properties

The key structural feature is a benzylic bromide, a moiety well-known for its utility in alkylation reactions. The bromide ion is an excellent leaving group, facilitating nucleophilic attack at the benzylic carbon.

| Property | Value | Source |

| CAS Number | 886499-54-3 | [1] |

| Molecular Formula | C(_8)H(_7)BrClFO | [2] |

| Molecular Weight | 253.49 g/mol | |

| Physical Form | Solid | |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [1] |

Analysis of Substituent Electronic and Steric Effects

The reaction pathway of a benzyl halide can be influenced by factors such as the stability of the carbocation intermediate and steric hindrance at the reaction center[3]. The substituents on the aromatic ring of this compound create a distinct electronic environment that governs its reactivity.

-

Ortho-Halogens (2-Chloro and 6-Fluoro): Fluorine and chlorine are highly electronegative atoms that exert a powerful inductive electron-withdrawing effect (-I effect).[4] When positioned at the ortho positions relative to the benzylic carbon, they significantly decrease the electron density of the aromatic ring and, crucially, the benzylic carbon itself.[4][5] This electronic pull has two major consequences:

-

Destabilization of the S(_N)1 Carbocation: An S(_N)1 reaction proceeds through a carbocation intermediate.[3][6] The strong -I effect of two ortho-halogens would severely destabilize the positive charge on the adjacent benzylic carbon, making the formation of this intermediate energetically unfavorable.

-

Enhancement of S(_N)2 Electrophilicity: The withdrawal of electron density makes the benzylic carbon more electron-deficient (more electrophilic) and thus a more attractive target for attack by a nucleophile, which is characteristic of an S(_N)2 reaction.[3][7]

-

-

Meta-Methoxy Group (3-Methoxy): The methoxy group exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity and a potent electron-donating resonance effect (+R) due to its lone pairs of electrons.[5] However, from the meta position, the resonance effect does not extend to the benzylic carbon. Therefore, its primary influence on the reaction center is a moderate inductive withdrawal of electron density, which further contributes to the electrophilicity of the benzylic carbon.

Primary Mechanism of Action: The S(_N)2 Pathway

Based on the cumulative electronic effects of the ring substituents, this compound overwhelmingly favors reaction via a bimolecular nucleophilic substitution (S(_N)2) mechanism.

Rationale for the Predominance of the S(_N)2 Mechanism

The S(_N)2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[3][8] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.[8][9]

The key arguments for the S(_N)2 pathway are:

-

Electronic Destabilization: As detailed in Section 2.2, the formation of a benzylic carbocation required for an S(_N)1 pathway is strongly disfavored.

-

Steric Accessibility: While the ortho substituents do introduce some steric bulk, the benzylic carbon is on a primary CH(_2) group, which is generally accessible to nucleophilic attack, especially when compared to secondary or tertiary carbons that would favor S(_N)1 reactions.[7][9]

The S(_N)2 Transition State

In the S(_N)2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. This process results in an inversion of stereochemistry if the carbon is a chiral center.

Generalized S(_N)2 Reaction Diagram

The following diagram illustrates the concerted S(_N)2 mechanism for the alkylation of a generic nucleophile (Nu():⁻) with this compound.

Sources

- 1. 886499-54-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. PubChemLite - this compound (C8H7BrClFO) [pubchemlite.lcsb.uni.lu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

A Keystone Building Block for Complex Molecule Synthesis: Technical Insights into the Applications of 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-6-fluoro-3-methoxybenzyl bromide, a highly functionalized aromatic building block. We will explore its intrinsic chemical properties, reactivity, and, most importantly, its potential applications in the synthesis of complex organic molecules, with a particular focus on the pharmaceutical and agrochemical sectors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and execution of advanced organic synthesis. We will delve into the rationale behind its use as a strategic alkylating agent and provide a validated, step-by-step protocol for a representative synthetic transformation.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, with CAS Number 886499-54-3, is a polysubstituted toluene derivative that presents a unique combination of reactive handles and directing groups.[1] The presence of a benzylic bromide offers a readily accessible site for nucleophilic substitution, making it a potent alkylating agent. The chloro, fluoro, and methoxy substituents on the aromatic ring not only influence the electronic properties and reactivity of the benzyl bromide moiety but also provide strategic points for further molecular elaboration or for modulating the physicochemical properties of the final target molecule, such as lipophilicity and metabolic stability.

The strategic placement of these functional groups makes this compound a valuable intermediate in the synthesis of novel bioactive compounds. The 2-chloro and 6-fluoro substituents create a sterically hindered and electron-deficient environment, which can influence the regioselectivity of its reactions. The 3-methoxy group, being an electron-donating group, can modulate the overall electronic nature of the aromatic ring. This intricate interplay of steric and electronic effects is what makes this compound a subject of interest for synthetic chemists aiming to construct complex molecular architectures with high precision.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 886499-54-3 | [1] |

| Molecular Formula | C8H7BrClFO | [1] |

| Molecular Weight | 253.49 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | BIXHHCSLGATAOQ-UHFFFAOYSA-N | [1] |

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. As a benzyl bromide, it is a potent electrophile that readily reacts with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity is the cornerstone of its application as a benzylating agent for the introduction of the 2-chloro-6-fluoro-3-methoxyphenylmethyl moiety into a target molecule.

The reaction typically proceeds via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, particularly with weaker nucleophiles or in polar, protic solvents. The presence of the ortho-chloro and -fluoro substituents can influence the reaction rate and, in some cases, provide opportunities for subsequent intramolecular reactions.

Potential Applications in the Synthesis of Bioactive Molecules

While specific, published applications of this compound are not extensively documented in readily available literature, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a key building block. The 2-chloro-6-fluorobenzyl moiety, for instance, is a known pharmacophore in certain classes of therapeutic agents. Furthermore, related structures are utilized in the synthesis of modern agrochemicals, highlighting the versatility of this substitution pattern.[2]

Hypothetical Application in the Synthesis of a Novel Kinase Inhibitor

To illustrate the synthetic utility of this compound, we present a hypothetical, yet plausible, synthetic route towards a novel kinase inhibitor. Kinase inhibitors are a major class of targeted therapeutics, and the introduction of substituted benzyl groups is a common strategy to enhance binding affinity and selectivity.

In this example, we will use our subject molecule to alkylate the nitrogen of a pyrazole core, a common scaffold in kinase inhibitors.

Experimental Protocol: Synthesis of 1-(2-Chloro-6-fluoro-3-methoxybenzyl)-1H-pyrazole

Objective: To demonstrate the use of this compound as an alkylating agent in the synthesis of a substituted pyrazole.

Materials:

-

This compound (1.0 eq)

-

Pyrazole (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography system

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add pyrazole (1.1 eq) and anhydrous acetonitrile.

-

Add potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the starting benzyl bromide), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-Chloro-6-fluoro-3-methoxybenzyl)-1H-pyrazole.

Self-Validation:

The success of this protocol can be validated through standard analytical techniques. The formation of the product can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the characteristic signals for the pyrazole and the benzyl protons, as well as the correct integration. Mass spectrometry will confirm the molecular weight of the product. The purity of the final compound can be assessed by HPLC. This protocol is designed to be robust and reproducible, with the use of a common base and solvent, and a straightforward purification method.

Potential in Agrochemical Synthesis

The structural features of this compound are also relevant to the agrochemical industry. The presence of halogen and methoxy groups on an aromatic ring is a common feature in many modern pesticides and herbicides. For example, the related compound 2-chloro-6-fluorobenzaldehyde is a key intermediate in the synthesis of the insecticide chlorantraniliprole.[2] It is therefore plausible that this compound could serve as a valuable building block for the synthesis of new agrochemicals with improved efficacy and environmental profiles. The introduction of the 2-chloro-6-fluoro-3-methoxyphenylmethyl group could be used to modify the biological activity and physicochemical properties of existing agrochemical scaffolds.

Visualization of Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations discussed.

Caption: Synthetic workflow for the alkylation of pyrazole.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion and Future Outlook

This compound represents a highly versatile and promising building block for modern organic synthesis. Its unique combination of a reactive benzylic bromide and a polysubstituted aromatic ring provides a powerful tool for the construction of complex and biologically active molecules. While its full potential is yet to be extensively explored in the scientific literature, the structural similarities to moieties found in successful pharmaceuticals and agrochemicals strongly suggest a bright future for its application in these fields.

As the demand for novel and effective small molecules continues to grow, the strategic use of well-designed building blocks like this compound will be crucial for accelerating the drug discovery and development process. Further research into the reactivity and applications of this compound is warranted and is expected to unveil new and exciting opportunities for synthetic innovation.

References

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

- Shoesmith, J. B., & Slater, R. H. (1926). XXXII.—Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions, 129, 214-223.

- United States Patent No. US 7,652,013 B2. (2010).

- United States Patent No. US 8,822,730 B2. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide for Advanced Synthesis

For the modern researcher, scientist, and drug development professional, the strategic selection of building blocks is paramount to successful molecular design and synthesis. Substituted benzyl halides are a cornerstone of this molecular toolbox, and among them, 2-Chloro-6-fluoro-3-methoxybenzyl bromide (CAS No. 886499-54-3) presents a unique combination of steric and electronic properties. This guide provides an in-depth analysis of this reagent, moving beyond standard safety data to offer field-proven insights into its handling, reactivity, and application in advanced organic synthesis.

Core Molecular Profile and Strategic Implications

This compound is a poly-substituted aromatic compound featuring a reactive benzylic bromide. The strategic placement of chloro, fluoro, and methoxy groups on the phenyl ring significantly influences its reactivity and the properties of its downstream products. The ortho-chloro and ortho-fluoro substituents create considerable steric hindrance around the benzylic carbon, which can be leveraged for diastereoselective reactions. Electronically, the halogens are withdrawing, enhancing the electrophilicity of the benzylic carbon, while the methoxy group is donating, modulating the overall electron density of the ring. This electronic tug-of-war makes it a fascinating and versatile reagent for synthetic chemists.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 886499-54-3 | |

| Molecular Formula | C₈H₇BrClFO | [1][2] |

| Molecular Weight | 253.50 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| InChI Key | BIXHHCSLGATAOQ-UHFFFAOYSA-N | |

| Synonym | 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene |

Hazard Identification and Risk Mitigation: A Scientist's Perspective

As with most benzylic bromides, this compound is classified as a hazardous substance. It is designated as causing severe skin burns and eye damage (H314) and is a lachrymator, a substance that irritates the eyes and causes tearing.[3][4] Understanding the causality behind these hazards is key to safe handling. The electrophilic benzylic carbon readily reacts with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to tissue damage. Its lachrymatory effect is a direct result of this reactivity with moisture on the eye's surface.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard | H314 | Causes severe skin burns and eye damage. | [5] |

| Pictogram | GHS05 | Corrosion | |

| Signal Word | Danger | ||

| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |

| Precaution | P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Precaution | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| Precaution | P405 | Store locked up. |

The following workflow illustrates the critical decision points for risk mitigation when handling this reagent.

Caption: Generalized workflow for SN2 alkylation using the title compound.

Protocol 1: N-Alkylation of Imidazole using Potassium Carbonate

[6]

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add imidazole (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (5-10 mL/mmol of imidazole).

-

Addition: Stir the suspension and add a solution of this compound (1.05 eq.) in anhydrous acetonitrile dropwise at room temperature.

-

Reaction: Heat the mixture to a gentle reflux (or stir at room temperature for an extended period). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazole is consumed.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica gel. [6]

Emergency Procedures: A Self-Validating System

Preparedness is the cornerstone of laboratory safety. The following protocols are designed to be self-validating, ensuring a clear and effective response in an emergency.

Table 3: First Aid and Emergency Response

| Exposure Route | Action | Rationale and Key Considerations |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3] | The goal is to physically remove the corrosive and lachrymatory agent. Continuous flushing is critical. Do not attempt to neutralize with other chemicals. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [3] | Rapid removal of the substance is essential to minimize chemical burns. Soap helps to solubilize the organic compound. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [3] | Removing the individual from the contaminated atmosphere is the first priority. Respiratory support may be necessary. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | Inducing vomiting can cause re-exposure and further damage to the esophagus. The corrosive nature of the compound makes this particularly dangerous. |

| Minor Spill | Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite). [7]Collect the material into a sealed container for disposal. Decontaminate the area with a 5% sodium hydroxide or soda ash solution. [7] | Containment and absorption prevent the spread of the hazardous material. Neutralization of the residue mitigates remaining hazards. |

| Major Spill / Fire | Evacuate the laboratory immediately and activate the fire alarm. Alert emergency responders. [7]For fires, use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. [8] | Personal safety is paramount. Only trained personnel should handle major incidents. Water may react with the substance to produce hydrogen bromide gas, so appropriate extinguishing media must be used. [8] |

Disposal and Decontamination

Proper disposal is a legal and ethical responsibility. Due to its halogenated nature, waste containing this compound must be segregated as halogenated organic waste. [7] Decontamination Protocol:

-

Glassware: All glassware that has come into contact with the reagent should be rinsed with a suitable organic solvent (e.g., acetone) to remove the bulk of the material. This rinse solvent must be collected as halogenated waste.

-

Neutralization: The rinsed glassware should then be immersed in a 5% aqueous sodium hydroxide or soda ash solution for several hours to hydrolyze any residual benzyl bromide. [7]3. Final Cleaning: After neutralization, the glassware can be washed using standard laboratory procedures.

References

- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.

- Santa Cruz Biotechnology. (n.d.). Benzyl bromide Safety Data Sheet.

- Brandeis University. (n.d.). Lachrymators Safety Operating Procedure.

- Brimacombe, J. S., Jones, B. D., Stacey, M., & Willard, J. J. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols (GlycoPODv2).

- Sigma-Aldrich. (n.d.). 3-methoxybenzyl bromide.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Benchchem. (n.d.). Application Notes and Protocols for the N-alkylation of 2-Bromobenzamide.

- Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.

- Guidechem. (n.d.). What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Halogenated Benzyl Chlorides in Modern Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide [Table].

- Fisher Scientific. (n.d.). Benzyl bromide Safety Data Sheet.

- ResearchGate. (2025, August 6). FRIEDEL-CRAFTS ALKYLATION OF ANISOLE AND BENZYL BROMIDE USING ZIF-8 AS AN EFFICIENT CATALYST.

- Echemi. (n.d.). This compound Safety Data Sheets.

- PubChem. (n.d.). Benzyl Bromide.

- Sigma-Aldrich. (n.d.). This compound | 886499-54-3.

- Apollo Scientific. (n.d.). This compound.

- TCI Chemicals. (2025, February 11). SAFETY DATA SHEET.

- CymitQuimica. (n.d.). This compound.

- Benchchem. (n.d.). A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- PubChemLite. (n.d.). This compound.

- PubChemLite. (n.d.). 2-chloro-6-fluoro-3-methylbenzyl bromide.

- ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?

- Organic Syntheses Procedure. (n.d.). 2 - Organic Syntheses Procedure.

- PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.

- Organic Syntheses Procedure. (n.d.). 7-methoxyphthalide.

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. msds.nipissingu.ca [msds.nipissingu.ca]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 886499-54-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. westliberty.edu [westliberty.edu]

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-methoxybenzyl bromide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, spectral characteristics, reactivity, and safe handling procedures for 2-Chloro-6-fluoro-3-methoxybenzyl bromide. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data from various sources to serve as a foundational resource. The information herein is intended to facilitate the effective and safe use of this versatile chemical intermediate in a laboratory and process development setting. We will explore its role as a building block in organic synthesis and provide actionable protocols for its application.

Chemical Identity and Core Properties

This compound is a polysubstituted aromatic compound. The unique arrangement of its functional groups—a reactive benzyl bromide, an electron-withdrawing chloro group, a strongly electronegative fluoro group, and an electron-donating methoxy group—creates a nuanced reactivity profile that is of significant interest in synthetic chemistry.

A summary of its key identifiers and properties is presented below:

| Identifier | Value | Source(s) |

| CAS Number | 886499-54-3 | [1][2][3] |

| Molecular Formula | C₈H₇BrClFO | [1][4] |

| Molecular Weight | 253.496 g/mol | [5] |

| IUPAC Name | 2-(bromomethyl)-3-chloro-1-fluoro-4-methoxybenzene | [4] |

| InChI Key | BIXHHCSLGATAOQ-UHFFFAOYSA-N | [1][4] |

| SMILES | COC1=C(C(=C(C=C1)F)CBr)Cl | [4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [3] |

Physicochemical Data

Understanding the physical properties of a reagent is paramount for experimental design, particularly in terms of reaction setup, solvent selection, and purification strategies. While extensive experimental data for this specific compound is not broadly published, the following information has been compiled from chemical supplier technical data sheets.

| Property | Value | Source(s) |

| Storage Temperature | Ambient Temperature | [1] |

| Shipping Temperature | Ambient Temperature | [1] |

Further experimental determination of properties such as melting point, boiling point, and solubility in various organic solvents is recommended for specific process development.

Spectroscopic Profile (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

In a typical deuterated solvent like CDCl₃, the following proton signals are anticipated:

-

Aromatic Protons (2H): Two signals in the aromatic region (likely between 6.5 and 7.5 ppm), exhibiting coupling to each other and to the fluorine atom. The precise chemical shifts and coupling constants would be influenced by the combined electronic effects of the chloro, fluoro, and methoxy substituents.

-

Benzylic Protons (-CH₂Br, 2H): A singlet is expected for the methylene protons adjacent to the bromine atom, typically appearing in the range of 4.4-4.7 ppm.[6]

-

Methoxy Protons (-OCH₃, 3H): A sharp singlet corresponding to the methoxy group protons, anticipated around 3.8-4.0 ppm.[7]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum would provide further structural confirmation:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (approximately 110-160 ppm). The carbons directly bonded to the electronegative F, Cl, and O atoms will show characteristic shifts and, in the case of the fluorine-bonded carbon, C-F coupling.

-

Benzylic Carbon (-CH₂Br, 1C): The carbon of the bromomethyl group is expected to appear in the range of 30-35 ppm.

-

Methoxy Carbon (-OCH₃, 1C): The methoxy carbon signal should be found around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Reactivity and Synthetic Applications

The primary utility of this compound lies in its function as an alkylating agent. The benzyl bromide moiety is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions (Sₙ2).

Caption: General Sₙ2 reaction pathway.

This reactivity makes it a valuable building block for introducing the 2-chloro-6-fluoro-3-methoxyphenylmethyl group into a target molecule. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) by modifying a lead compound. For instance, similar benzyl halides are used in the synthesis of complex pharmaceutical agents.[8][9] The specific substitution pattern of this reagent can influence factors such as metabolic stability, binding affinity, and pharmacokinetic properties of the final compound.

Exemplary Synthetic Protocol: O-Alkylation of a Phenol

This protocol outlines a general procedure for the reaction of this compound with a generic phenol. This is a foundational reaction that demonstrates its utility as an alkylating agent.

Disclaimer: This is a generalized protocol and must be adapted based on the specific reactivity of the chosen phenol. All work should be conducted in a fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equivalent) and a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

-

Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents), to the mixture.

-

-

Addition of Reagent:

-

Add this compound (1.0-1.2 equivalents) to the stirred suspension.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., reflux for acetone or 60-80 °C for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.[6]

-

Caption: O-Alkylation Experimental Workflow.

Safety and Handling

Signal Word: Danger[1]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[3]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[10][11]

-

P271: Use only outdoors or in a well-ventilated area.[1][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][10]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[11]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

P310: Immediately call a POISON CENTER or doctor/physician.[11]

Handling and Storage:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[13]

-

Avoid contact with skin and eyes.[13]

-

Avoid formation of dust and aerosols.[13]

-

Keep container tightly closed in a dry and well-ventilated place.[11]

-

Incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[12]

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12]

-